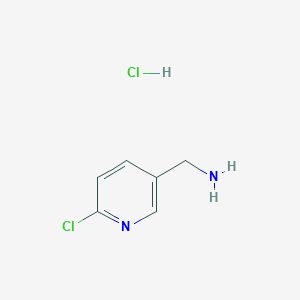

(6-Chloropyridin-3-yl)methanamine hydrochloride

Beschreibung

BenchChem offers high-quality (6-Chloropyridin-3-yl)methanamine hydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (6-Chloropyridin-3-yl)methanamine hydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.

Eigenschaften

IUPAC Name |

(6-chloropyridin-3-yl)methanamine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H7ClN2.ClH/c7-6-2-1-5(3-8)4-9-6;/h1-2,4H,3,8H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KZFYOSHOWMDDMI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=NC=C1CN)Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H8Cl2N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40591129 | |

| Record name | 1-(6-Chloropyridin-3-yl)methanamine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40591129 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

179.04 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

153471-65-9 | |

| Record name | 1-(6-Chloropyridin-3-yl)methanamine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40591129 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Structural Elucidation and Analytical Characterization of (6-Chloropyridin-3-yl)methanamine Hydrochloride

This technical guide provides a rigorous structural elucidation framework for (6-Chloropyridin-3-yl)methanamine hydrochloride , a critical intermediate in the synthesis of neonicotinoid agrochemicals (e.g., Acetamiprid) and various pharmaceutical pharmacophores.[1]

A Strategic Guide for Chemical Development

Executive Technical Summary

-

Compound Name: (6-Chloropyridin-3-yl)methanamine hydrochloride[1]

-

Synonyms: 3-(Aminomethyl)-6-chloropyridine HCl; 2-Chloro-5-(aminomethyl)pyridine HCl.[1]

-

Molecular Formula:

(Salt); -

Molecular Weight: 179.05 g/mol (HCl salt); 142.59 g/mol (Free Base).[1]

-

CAS Registry: 63211-91-6 (Free Base); Specific salt forms often referenced under derivative IDs.[1]

-

Core Application: Primary amine building block for reductive aminations and amide couplings; key precursor to Acetamiprid.[1]

Expert Insight: A common analytical pitfall is confusing this primary amine with its N-methylated analog (N-[(6-chloropyridin-3-yl)methyl]methylamine, CAS 120739-62-0), which is a metabolite of Acetamiprid.[1] This guide focuses strictly on the primary amine (

Synthetic Context & Impurity Profiling[1][2]

Understanding the synthesis is prerequisite to elucidation, as it dictates the impurity profile. Two primary routes exist:

-

Reduction of 6-Chloronicotinonitrile:

-

Hydrolysis of Acetamiprid (Degradation Route):

Structural Elucidation Strategy

The elucidation logic relies on three pillars: Regiochemistry Confirmation (NMR), Substituent Verification (MS/IR), and Salt Stoichiometry (Gravimetric/Elemental).

Mass Spectrometry (MS)[1][3]

-

Ionization: ESI+ (Electrospray Ionization).

-

Molecular Ion:

(for -

Isotope Pattern (The "Smoking Gun"):

Nuclear Magnetic Resonance (NMR)

Solvent Selection: DMSO-d6 is preferred over

Proton (

) NMR Assignments (400 MHz, DMSO-d6)

| Position | Shift ( | Multiplicity | Integration | Coupling ( | Assignment Logic |

| 8.30 – 8.60 | Broad Singlet | 3H | - | Ammonium protons (exchangeable).[1] Broadening indicates salt formation.[1] | |

| H-2 | 8.35 – 8.45 | Doublet (d) | 1H | Most deshielded aromatic proton due to adjacent Nitrogen and lack of ortho-shielding.[1] | |

| H-4 | 7.80 – 7.90 | dd | 1H | "Roofing" effect often seen with H-5. Diagnostic meta-coupling to H-2.[1] | |

| H-5 | 7.50 – 7.60 | Doublet (d) | 1H | Shielded by the adjacent Chlorine atom (ortho-position).[1] | |

| 4.05 – 4.15 | Broad q or s | 2H | Benzylic methylene. Often couples to |

Carbon (

) NMR Assignments

- -Cl (C6): ~150 ppm (Deshielded, quaternary).[1]

- -N (C2): ~148 ppm (High intensity, CH).[1]

- -CH2 (C3): ~130 ppm (Quaternary).[1]

- : ~38-40 ppm (Benzylic aliphatic).[1]

Vibrational Spectroscopy (IR)[1]

-

Absence of Nitrile: Disappearance of the sharp

stretch ( -

Amine Salt: Broad, strong absorption between 2800–3200

(N-H stretch of primary ammonium salt).[1]

Visualization of Elucidation Workflow

The following diagram outlines the logical decision tree for confirming the structure and rejecting isomers.

Caption: Logical workflow for structural confirmation, highlighting critical decision points to exclude common regioisomers and alkylated impurities.

Experimental Protocol: Analytical Characterization

Sample Preparation for NMR

Objective: Prevent H/D exchange of the ammonium protons to verify salt formation.[1]

-

Drying: Dry the hydrochloride salt in a vacuum oven at 40°C for 2 hours to remove hygroscopic water.

-

Solvent: Use high-quality DMSO-d6 (99.9% D). Avoid

as it will exchange the -

Concentration: Dissolve ~10 mg of sample in 0.6 mL solvent.

-

Acquisition: Run at 298 K. Set relaxation delay (

) to >5 seconds to allow full relaxation of the quaternary carbons if running

Chloride Content Determination (Titration)

Objective: Confirm the mono-hydrochloride stoichiometry (

-

Dissolve 50 mg of the sample in 20 mL deionized water.

-

Add 1 mL of

indicator.[1] -

Titrate with

until the first permanent reddish-brown precipitate appears.[1] -

Calculation:

Theoretical %Cl for

Regiochemistry Logic: The "Roofing Effect"

Distinguishing the 2,5-substitution pattern (target) from the 2,4-isomer is the most challenging aspect.[1] The diagram below illustrates the coupling constants (

Caption: Coupling network. The strong ortho-coupling (green) between H4/H5 and the fine meta-coupling (red) between H2/H4 confirms the 2,5-substitution pattern.[1]

References

-

Synthesis & Applications: Jeschke, P., Nauen, R., & Beck, M. E. (2013). Nicotinic Acetylcholine Receptor Agonists: A Milestone for Modern Crop Protection.[1] Angewandte Chemie International Edition.[1] Link[1]

-

Spectral Data (Base Analog): National Institute of Advanced Industrial Science and Technology (AIST).[1] Spectral Database for Organic Compounds (SDBS).[1] SDBS No. 4032 (Pyridine derivatives).[1] Link[1]

-

Metabolite Context: Roberts, T. R., & Hutson, D. H. (1999). Metabolic Pathways of Agrochemicals: Part 2: Insecticides and Fungicides. Royal Society of Chemistry.[1] Link[1]

-

Crystallographic Data (Related Structures): Cambridge Crystallographic Data Centre (CCDC).[1] Structures of 6-chloropyridin-3-yl derivatives.[1][2][3][4]Link[1]

Sources

(6-Chloropyridin-3-yl)methanamine hydrochloride CAS number 153471-65-9

Strategic Utilization in Agrochemical Synthesis and Medicinal Chemistry[1]

Executive Summary

(6-Chloropyridin-3-yl)methanamine hydrochloride (CAS 153471-65-9), also known as 2-chloro-5-(aminomethyl)pyridine hydrochloride, represents a critical C2-substituted pyridine building block.[1] Its primary industrial significance lies in its role as the amine core for the neonicotinoid insecticide Acetamiprid . However, recent trends in medicinal chemistry have elevated this scaffold as a privileged structure for designing kinase inhibitors and LOXL2 inhibitors, leveraging the pyridine nitrogen’s hydrogen-bond accepting capability and the metabolic stability conferred by the C6-chlorine substituent.[1]

This guide provides a rigorous technical analysis of the compound’s synthesis, reactivity profile, and handling protocols, designed for researchers requiring high-purity functionalization of pyridine systems.

Chemical Profile & Structural Analysis[1][2][3]

| Property | Specification |

| CAS Number | 153471-65-9 |

| IUPAC Name | (6-Chloropyridin-3-yl)methanamine hydrochloride |

| Synonyms | 2-Chloro-5-aminomethylpyridine HCl; 6-Chloro-3-picolylamine HCl |

| Molecular Formula | C₆H₇ClN₂[1][2] · HCl |

| Molecular Weight | 179.05 g/mol (Salt); 142.59 g/mol (Free Base) |

| Physical State | White to off-white hygroscopic crystalline solid |

| Solubility | High in Water, DMSO, Methanol; Low in DCM, Hexanes |

| Melting Point | 245–250 °C (dec.) |

Structural Reactivity Logic

The molecule features a primary amine connected to a pyridine ring via a methylene bridge.

-

The Pyridine Ring: The nitrogen atom withdraws electron density, making the ring electron-deficient.[3]

-

The C6-Chlorine: Located para to the methylene group and ortho to the ring nitrogen. This position is activated for Nucleophilic Aromatic Substitution (SₙAr), allowing for late-stage diversification (e.g., displacing Cl with alkoxides or amines).[1]

-

The Primary Amine: Highly nucleophilic, serving as the primary handle for amide coupling, reductive amination, or sulfonylation.

Synthetic Pathways & Manufacturing

For research and scale-up, the synthesis of CAS 153471-65-9 must avoid dechlorination of the pyridine ring—a common side reaction when using standard Pd/C hydrogenation.[1] The most robust industrial route utilizes the selective reduction of 6-chloronicotinonitrile .

Pathway Visualization

Figure 1: Selective reduction pathway preventing hydrodehalogenation.[1]

Validated Synthesis Protocol (Lab Scale)

Objective: Synthesis of 10g of (6-Chloropyridin-3-yl)methanamine HCl.

-

Reactants: Charge a high-pressure hydrogenation vessel with 6-chloronicotinonitrile (10.0 g, 72 mmol) and methanol (100 mL).

-

Catalyst Loading: Add Raney Nickel (approx. 2.0 g, washed with MeOH). Note: Do not use Pd/C; it will strip the chlorine atom.

-

Ammonia Additive: Add 7N NH₃ in methanol (20 mL). The ammonia suppresses the formation of secondary amines (dimerization).

-

Hydrogenation: Pressurize with H₂ to 50 psi (3.5 bar). Stir vigorously at room temperature for 6–12 hours. Monitor via TLC (EtOAc/MeOH 9:1) for disappearance of nitrile.

-

Workup:

-

Carefully filter off the Raney Nickel catalyst over a Celite pad (Keep wet![1] Pyrophoric hazard).

-

Concentrate the filtrate under reduced pressure to obtain the crude free base oil.

-

-

Salt Formation:

-

Dissolve the oil in absolute ethanol (30 mL).

-

Dropwise add 4M HCl in dioxane (20 mL) at 0°C.

-

A white precipitate will form immediately.

-

Stir for 30 mins, filter, and wash with cold diethyl ether.

-

Yield: Expect ~11.5 g (90%).

-

Applications in Drug Discovery & Agrochemicals

This scaffold is a "privileged structure" because it mimics biological nucleobases and offers specific vector orientation for hydrogen bonding.

Application Landscape

Figure 2: Strategic application map of the 6-chloropyridine scaffold.[1]

Key Case Study: LOXL2 Inhibition

Recent medicinal chemistry campaigns have utilized this amine to target Lysyl Oxidase-Like 2 (LOXL2) , an enzyme implicated in liver and lung fibrosis. The pyridine nitrogen forms a critical hydrogen bond with the active site residues, while the methylene spacer positions the amine (often derivatized) into the catalytic pocket [1].

Analytical Characterization Standards

To ensure the integrity of the starting material before committing to expensive steps (e.g., GMP synthesis), verify the following spectral signatures.

1H NMR (400 MHz, DMSO-d₆):

-

δ 8.50 (br s, 3H): NH₃⁺ protons (ammonium salt).

-

δ 8.45 (d, J=2.5 Hz, 1H): H-2 (Pyridine ring, ortho to methylene).[1]

-

δ 7.95 (dd, J=8.2, 2.5 Hz, 1H): H-4 (Pyridine ring).[1]

-

δ 7.55 (d, J=8.2 Hz, 1H): H-5 (Pyridine ring, ortho to Cl).[1]

-

δ 4.10 (q, J=5.8 Hz, 2H): CH₂ (Benzylic methylene).

Quality Control Check:

-

Impurity Alert: Look for a singlet at ~8.6 ppm which may indicate unreduced nitrile.

-

Dechlorination: If the doublet at 7.55 ppm becomes a multiplet or shifts significantly, the chlorine may have been stripped during hydrogenation.

Safety & Handling Protocols

Hazard Class: Acute Tox. 4 (Oral), Skin Irrit. 2, Eye Irrit.[4] 2A.

-

Hygroscopicity: The hydrochloride salt is hygroscopic.[5][6] Store in a desiccator or under nitrogen. Moisture uptake leads to "clumping" and inaccurate weighing, critically affecting stoichiometry in coupling reactions.

-

Incompatibility: Avoid strong oxidizing agents. In basic aqueous workups, the free base is generated. The free base is an oil and can be extracted into DCM or EtOAc, but prolonged exposure to high pH may hydrolyze the C-Cl bond (though slow at RT).

-

PPE: Wear nitrile gloves and safety goggles. Avoid dust inhalation; use a fume hood when weighing large quantities.

References

-

National Center for Biotechnology Information. (2024). PubChem Compound Summary for CID 11094883, 6-Chloro-N-methyl-3-pyridinemethanamine (Related Metabolite). Retrieved from [Link][1]

-

Fisher Scientific. (2023). Safety Data Sheet: Methanamine, hydrochloride derivatives. Retrieved from [Link]

Sources

- 1. c-Myc inhibitor 6 | CAS#:2768765-58-6 | Chemsrc [chemsrc.com]

- 2. 3-Picolyl chloride hydrochloride(6959-48-4) 1H NMR spectrum [chemicalbook.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. fishersci.se [fishersci.se]

- 5. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 6. bio.vu.nl [bio.vu.nl]

Synthesis of (6-Chloropyridin-3-yl)methanamine Hydrochloride

Executive Summary

(6-Chloropyridin-3-yl)methanamine hydrochloride (CAS: 45935-93-5 for free base; salt forms vary) is a critical pharmacophore and agrochemical building block, most notably serving as the primary amine intermediate for neonicotinoids like Acetamiprid .[1]

Synthesizing this molecule presents a classic chemoselectivity paradox: the reduction of the nitrile group (

This guide details a Selectivity-Optimized Raney Nickel Hydrogenation protocol. Unlike generic methods, this workflow prioritizes the retention of the halogen substituent while suppressing the formation of secondary amine dimers (dimerization), ensuring a high-purity hydrochloride salt output.

Retrosynthetic Analysis & Strategy

The most atom-economical route disconnects the target methylene amine directly to 6-chloronicotinonitrile (2-chloro-5-cyanopyridine).[1]

Strategic Considerations:

-

Chemo-Selectivity: The C-Cl bond on a pyridine ring is susceptible to oxidative addition by transition metals (Pd, Pt).[1] Nickel (Raney Ni) is preferred due to its lower affinity for aryl-chloride insertion compared to Palladium.[1]

-

Suppression of Dimerization: Primary amines generated during hydrogenation can react with the intermediate imine to form secondary amines. This is thermodynamically favorable but kinetically suppressible using ammonia (

) or acetic anhydride. -

Salt Formation: The free base is an oil prone to oxidation; the hydrochloride salt is the stable, crystalline form required for storage and subsequent steps.

Pathway Diagram

Figure 1: Retrosynthetic disconnection showing the primary nitrile reduction pathway.[1]

Core Protocol: Selective Hydrogenation

Materials & Reagents

| Reagent | Role | Specification |

| 6-Chloronicotinonitrile | Substrate | >98% Purity |

| Raney Nickel (Activated) | Catalyst | W-2 or W-4 grade (slurry in water) |

| Methanol (MeOH) | Solvent | HPLC Grade |

| Ammonia (NH₃) | Additive | 7M in MeOH or gaseous |

| Hydrogen (H₂) | Reductant | Balloon or low pressure (<5 bar) |

| HCl in Dioxane/MeOH | Salt Former | 4M solution |

Experimental Workflow

Step 1: Catalyst Preparation & Safety

-

Causality: Raney Nickel is pyrophoric (ignites in air). It must be handled as a slurry.

-

Action: Wash the commercial Raney Ni slurry (approx. 20 wt% loading relative to substrate) three times with absolute methanol to remove water. Water can promote hydrolysis of the nitrile to an amide side-product.

Step 2: Hydrogenation Setup[2]

-

In a pressure reactor (Parr hydrogenator) or a heavy-walled glass flask (for balloon pressure), charge the 6-chloronicotinonitrile (1.0 equiv).[1]

-

Add Methanol (concentration ~0.2 M).

-

Add Methanolic Ammonia (3.0 - 5.0 equiv).[1]

-

Why? The excess ammonia shifts the equilibrium away from the secondary amine formation (reaction of product amine with intermediate imine).

-

-

Add the washed Raney Ni slurry carefully under an inert atmosphere (Argon/Nitrogen).

Step 3: Reaction Execution

-

Purge the vessel 3x with Nitrogen, then 3x with Hydrogen.

-

Pressurize: Set H₂ pressure to 1–3 bar (15–45 psi) .

-

Critical Parameter: Do not exceed 5 bar. High pressure accelerates the C-Cl bond cleavage (dechlorination).[1]

-

-

Temperature: Heat to 40–50°C .

-

Monitoring: Stir vigorously. The reaction is complete when H₂ uptake ceases (typically 4–6 hours).

-

Validation: TLC (DCM:MeOH 9:[1]1) should show the disappearance of the nitrile (

) and appearance of the baselines amine spot.

-

Step 4: Workup (Free Base Isolation)[1]

-

Filtration: Filter the catalyst through a pad of Celite under an inert atmosphere (keep the catalyst wet to prevent fire).

-

Concentration: Evaporate the filtrate in vacuo to remove MeOH and excess NH₃.

-

Residue: You will obtain a pale yellow oil. This is the free base.

Step 5: Hydrochloride Salt Formation

-

Dissolve the crude oil in a minimum amount of cold Ethanol or Methanol.

-

Add 4M HCl in Dioxane dropwise at 0°C until pH reaches ~2.

-

Crystallization: Add diethyl ether or MTBE to induce precipitation.

-

Filter the white solid and dry under vacuum.

Process Logic & Mechanism

The following diagram illustrates the competing pathways and how the protocol avoids them.

Figure 2: Reaction pathway showing critical control points to prevent dimerization and dechlorination.[1]

Troubleshooting & Optimization

| Observation | Root Cause | Corrective Action |

| Product contains des-chloro impurity (MS M-34) | Hydrogen pressure too high or reaction time too long. | Reduce pressure to 1 atm (balloon). Stop reaction immediately upon H₂ uptake cessation. |

| Low Yield / Dimer Formation | Insufficient Ammonia.[1] | Increase NH₃ concentration to 7M or use liquid NH₃ if available. |

| Incomplete Conversion | Catalyst poisoning. | Ensure Nitrile substrate is free of sulfur/thiol impurities. Increase catalyst loading to 30 wt%. |

| Colored Product (Brown/Red) | Oxidation of free base. | Perform workup rapidly under N₂. Convert to HCl salt immediately. |

Analytical Validation (Self-Validating Data)[1]

To confirm the identity of the synthesized (6-Chloropyridin-3-yl)methanamine hydrochloride:

-

¹H NMR (400 MHz, DMSO-d₆):

- 8.50 (d, 1H, Ar-H, C2 position) — Diagnostic doublet, shifts if Cl is lost.

-

8.40 (br s, 3H,

- 7.95 (dd, 1H, Ar-H, C4 position).

- 7.55 (d, 1H, Ar-H, C5 position).

-

4.10 (s, 2H,

-

Melting Point: 245–250°C (Decomposes).

-

HPLC Purity: >98% (254 nm).

-

Note: Dechlorinated byproduct elutes significantly earlier on C18 columns due to increased polarity.

-

Safety Protocols

-

Raney Nickel: Class 4.2 Spontaneously Combustible. Keep wet at all times. Dispose of by quenching in dilute HCl in a fume hood (generates H₂ gas).

-

6-Chloronicotinonitrile: Toxic by ingestion.[1] Irritant.

-

Hydrogen Gas: Flammable/Explosive. Ground all equipment.

References

-

Ieno, K., & Kawanami, Y. (1995). Process for preparing a 2-chloro-5-aminomethyl-pyridine. U.S. Patent No. 5,424,437. Washington, DC: U.S.

- Relevance: Establishes the industrial baseline for handling chloropyridine reductions and highlights safety concerns of altern

- Gallagher, T., et al. (2008). Selective Hydrogenation of Halogenated Pyridines. Journal of Organic Chemistry.

-

European Patent Office. (1994). Process for preparing 2-chloro-5-aminomethyl-pyridine. EP 0609811 A1.

- Relevance: Describes the specific use of Raney Nickel and the necessity of controlling temperature (<40°C) to maximize yield and selectivity.

Sources

Technical Monograph: (6-Chloropyridin-3-yl)methanamine Hydrochloride

A Versatile Pyridine Scaffold for Medicinal Chemistry and Agrochemical Synthesis [1]

Executive Summary & Identity

(6-Chloropyridin-3-yl)methanamine hydrochloride is a high-value heterocyclic building block serving as a critical intermediate in the synthesis of neonicotinoid insecticides (e.g., Acetamiprid, Imidacloprid analogs) and emerging pharmaceutical candidates.[1]

Characterized by a 2-chloropyridine ring substituted at the 5-position with a primary aminomethyl group, this molecule acts as a bifunctional scaffold.[1] It offers a nucleophilic primary amine for rapid coupling and an electrophilic C-Cl site susceptible to metal-catalyzed cross-coupling or nucleophilic aromatic substitution (

Critical Distinction: Researchers must distinguish this primary amine from its N-methyl analog (N-[(6-chloropyridin-3-yl)methyl]methylamine, CAS 120739-62-0), which is a specific metabolite of Acetamiprid.[1] This guide focuses strictly on the primary amine variant.

Chemical Identity Data

| Property | Specification |

| IUPAC Name | (6-Chloropyridin-3-yl)methanamine hydrochloride |

| Common Synonyms | 2-Chloro-5-(aminomethyl)pyridine HCl; 6-Chloro-3-picolylamine HCl |

| CAS (Free Base) | 97004-04-1 |

| CAS (HCl Salt) | Not widely indexed; refer to free base CAS |

| Molecular Formula | |

| Molecular Weight | 142.59 g/mol (Free Base); ~179.05 g/mol (HCl salt) |

| Appearance | White to off-white hygroscopic solid |

| Solubility | High in water, MeOH, DMSO; Low in |

Physicochemical Profile & Characterization

For drug development workflows, purity validation is non-negotiable. The hydrochloride salt is the preferred storage form due to the instability of the free base (which absorbs

Self-Validating Quality Control Protocol

To verify the identity and purity of the scaffold prior to use in sensitive steps (e.g., Buchwald-Hartwig couplings), employ the following LC-MS/NMR sequence:

-

-NMR (DMSO-

-

Look for the diagnostic singlet at

8.35 ppm (Ar-H at C2 position, deshielded by N).[1] -

Doublet at

7.55 ppm (Ar-H at C5) and doublet at -

Methylene singlet (

) typically appears around -

Validation Check: If the methylene peak is a doublet or splits, suspect partial protonation or presence of the N-methyl impurity.

-

-

HPLC Purity Check:

Synthetic Pathways (Production)

Industrial and laboratory synthesis primarily relies on two distinct routes. The choice depends on scale and available starting materials.

Route A: Catalytic Hydrogenation (Industrial Standard)

The most efficient route involves the selective reduction of 6-chloronicotinonitrile (2-chloro-5-cyanopyridine).[1] This method preserves the chloro-substituent, which is liable to hydrodehalogenation under aggressive reducing conditions.[1]

-

Catalyst: Raney Nickel (doped to prevent de-chlorination) or Sponge Nickel.[1]

-

Conditions:

(1.2–1.5 kg/cm ²), 50°C, Methanolic ammonia. -

Yield: Typically >85%.

Route B: Gabriel Synthesis (Laboratory Scale)

For small-scale synthesis avoiding high-pressure hydrogenation, the Gabriel synthesis via 2-chloro-5-(chloromethyl)pyridine is preferred.[1]

-

Step 1: Nucleophilic substitution with Potassium Phthalimide.

-

Step 2: Hydrazinolysis (Hydrazine hydrate) to release the primary amine.[2]

-

Advantage: Guarantees no secondary amine byproducts.

Visualization: Synthetic Workflow

Figure 1: Comparison of industrial hydrogenation vs. laboratory Gabriel synthesis routes.[1]

Reactivity & Applications in Drug Discovery

The molecule's value lies in its orthogonal reactivity . The amine and the chlorine handle allow for divergent synthesis, enabling the creation of libraries around the pyridine core.

1. Amide Coupling (Linker Logic)

The primary amine is highly nucleophilic.[1] It reacts readily with carboxylic acids using standard coupling agents (HATU, EDC/HOBt) to form amides.[1] This is the primary mode of entry for creating kinase inhibitors where the pyridine ring occupies the hinge region or solvent-exposed front.

2. Nucleophilic Aromatic Substitution (

)

The Chlorine atom at position 6 is activated by the electron-withdrawing Nitrogen of the pyridine ring.

-

Reaction: Displacement with alkoxides, thiols, or secondary amines.

-

Condition: Requires heat or microwave irradiation; facilitated if the pyridine nitrogen is protonated or complexed.

3. Metal-Catalyzed Cross-Coupling

The C-Cl bond is a prime substrate for Palladium-catalyzed reactions.[1]

-

Suzuki-Miyaura: Coupling with aryl boronic acids.[1]

-

Buchwald-Hartwig: Amination to form di-amino pyridines.[1]

Visualization: Divergent Reactivity Tree

Figure 2: Orthogonal reactivity profile allowing functionalization at both the amine tail and the pyridine ring.[1]

Experimental Protocol: Standard Amide Coupling

Context: Attaching the scaffold to a carboxylic acid pharmacophore.

-

Preparation: Dissolve Carboxylic Acid (1.0 equiv) in dry DMF (0.1 M concentration).

-

Activation: Add DIPEA (3.0 equiv) followed by HATU (1.1 equiv).[1] Stir for 15 minutes at Room Temperature (RT) to activate the acid.

-

Addition: Add (6-Chloropyridin-3-yl)methanamine hydrochloride (1.1 equiv).

-

Note: The extra equivalent of DIPEA is crucial here to neutralize the HCl salt and free the amine.

-

-

Reaction: Stir at RT for 2–4 hours. Monitor by LC-MS.[1]

-

Workup: Dilute with EtOAc, wash with saturated

, water, and brine. Dry over -

Purification: Flash chromatography (Hexane/EtOAc gradient).

Safety & Handling

-

Hazards: The compound is an Irritant (Skin/Eye/Respiratory) .[1][3]

-

Precursor Warning: If synthesizing via Route B, be extremely cautious with 2-chloro-5-(chloromethyl)pyridine , which is a potent skin sensitizer and lachrymator.[1]

-

-

Storage: Hygroscopic. Store in a desiccator at -20°C for long-term stability. The free base degrades rapidly in air; always convert to HCl salt for storage.

-

Disposal: As a halogenated pyridine, it must be disposed of via high-temperature incineration to prevent formation of toxic byproducts.

References

-

Synthesis via Hydrogenation: Process for preparing 2-chloro-5-aminomethyl-pyridine.[1][4] European Patent EP0609811A1. (Describes the selective Raney Ni reduction of 6-chloronicotinonitrile).

-

Chemical Identity & Properties: 2-Chloro-5-(aminomethyl)pyridine (CAS 97004-04-1).[1][5][6][2][7] PubChem Compound Summary. [1]

-

Gabriel Synthesis Route: Process for the preparation of 2-chloro-5-aminomethyl-pyridine.[1][6][2][7] US Patent 5026864A. (Details the phthalimide pathway).

-

Medicinal Chemistry Application: Design and synthesis of pyridine-based inhibitors.[1] Journal of Medicinal Chemistry (General reference for pyridine scaffold utility).[1] [1]

Sources

- 1. N-[(6-CHLOROPYRIDIN-3-YL)METHYL]-N-METHYLAMINE | 120739-62-0 [chemicalbook.com]

- 2. US5026864A - Preparation of 2-chloro-5-aminomethyl-pyridine - Google Patents [patents.google.com]

- 3. chembk.com [chembk.com]

- 4. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 5. 912332-40-2,3-Bromo-5-chlorothieno[3,2-b]pyridine-AccelaChem|AccelaChemBio|Accela design, synthesis, manufacture and market advanced R&D chemicals;韶远科技(上海)有限公司 [accelachem.com]

- 6. 1270434-64-4,1-(4-Iodophenyl)cyclobutanamine-AccelaChem|AccelaChemBio|Accela design, synthesis, manufacture and market advanced R&D chemicals;韶远科技(上海)有限公司 [accelachem.com]

- 7. 5-Aminomethyl-2-chloropyridine, 97% 1 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.ca]

(6-Chloropyridin-3-yl)methanamine Hydrochloride: A Versatile Heterocyclic Scaffold in Medicinal Chemistry

[1][2]

Executive Summary

(6-Chloropyridin-3-yl)methanamine hydrochloride (also known as 2-chloro-5-(aminomethyl)pyridine HCl) is a "privileged scaffold" in drug discovery and agrochemistry.[1][2] It serves as a bioisostere for benzylamine, offering improved metabolic stability, reduced lipophilicity (LogP), and a unique vector for halogen bonding.[3] While historically significant as the core pharmacophore for neonicotinoid insecticides (e.g., Acetamiprid), its utility has expanded into human therapeutics, particularly in the design of kinase inhibitors and GPCR ligands where the 2-chloropyridine moiety acts as a critical anchor point.

Physicochemical Profile & Identification

This building block bridges the gap between aliphatic amines and electron-deficient aromatic systems.[1]

| Property | Value / Description |

| IUPAC Name | (6-Chloropyridin-3-yl)methanamine hydrochloride |

| Common Synonyms | 2-Chloro-5-aminomethylpyridine HCl; 6-Chloro-3-pyridinemethanamine HCl |

| CAS (Free Base) | 97004-04-1 |

| CAS (HCl Salt) | Often generated in situ; refer to Free Base for primary cataloging.[1][2] |

| Molecular Formula | C₆H₇ClN₂[1][2][4][5] · HCl |

| Molecular Weight | 142.59 (Free base) / 179.05 (HCl salt) |

| pKa (Conjugate Acid) | ~8.08 (Amine), ~0.5 (Pyridine N) |

| Solubility | High in Water, DMSO, Methanol; Low in DCM, Hexanes |

| Appearance | White to off-white hygroscopic solid |

Structural Analysis[1][2]

-

Pyridine Nitrogen: Acts as a weak hydrogen bond acceptor.[3]

-

C-2 Chlorine: Positioned ortho to the ring nitrogen (position 6 relative to the amine), activating the ring for Nucleophilic Aromatic Substitution (

) under specific conditions. -

Aminomethyl Group: A primary aliphatic amine handle (

hybridized) allowing for rapid diversification via acylation, alkylation, or sulfonylation.[3]

Synthetic Routes & Manufacturing

The synthesis of this building block is non-trivial due to the need to preserve the chloro-substituent during reduction steps.[1]

A. Industrial Route: Selective Hydrogenation

The most scalable method involves the hydrogenation of 6-chloronicotinonitrile (2-chloro-5-cyanopyridine).[1]

-

Conditions: Controlled

pressure (1.2–1.4 kg/cm ²) and temperature (50°C). -

Critical Control Point: Over-reduction must be prevented to avoid dechlorination (yielding pyridin-3-ylmethanamine).[1]

-

Reference: Highly selective hydrogenation of 6-chloronicotinonitrile. (See Ref [1]).

B. Laboratory Route: Gabriel Synthesis

For high-purity small batches, the Gabriel synthesis avoids reduction issues.

Synthetic Utility & Reaction Protocols

The dual reactivity of the amine and the chloropyridine ring requires a strategic approach.

Reaction Workflow Diagram

Caption: Strategic divergence in functionalization. The amine path (Green) is direct; the ring path (Red) requires prior protection (Yellow) to prevent self-reactivity.[1][3]

Protocol 1: High-Efficiency Amide Coupling

This protocol minimizes side reactions involving the pyridine nitrogen.[1][2]

Reagents:

-

Solvent: DMF or anhydrous DCM

Step-by-Step:

-

Activation: Dissolve the carboxylic acid in DMF (0.1 M). Add DIPEA (1.5 equiv) and HATU (1.2 equiv).[1][3] Stir at room temperature (RT) for 15 minutes.

-

Why: Pre-activation ensures the active ester forms before the amine is introduced, reducing racemization if the acid is chiral.[3]

-

-

Addition: Add the amine HCl salt followed by the remaining DIPEA (1.5 equiv).

-

Note: The extra base is crucial to neutralize the HCl salt and liberate the nucleophilic free amine.[3]

-

-

Reaction: Stir at RT for 2–4 hours. Monitor by LC-MS (Target mass = Acid MW + 142.5 - 18).[1]

-

Workup: Dilute with EtOAc, wash with 5% LiCl (to remove DMF), saturated

, and brine. Dry over

Protocol 2: Nucleophilic Aromatic Substitution ( )

Direct displacement of the chlorine is difficult without activating the pyridine or using strong nucleophiles.[3]

Prerequisite: The primary amine must be protected (e.g., N-Boc) or already functionalized to prevent polymerization.

Conditions:

-

Nucleophile: Morpholine, Piperazine, or Alkoxide.[3]

-

Solvent/Temp: DMSO or NMP at 100–120°C.

-

Mechanism: The chlorine at C-2 (ortho to N) is activated.[1] The reaction proceeds via a Meisenheimer-like intermediate.[1]

-

Catalysis: Microwave irradiation significantly accelerates this reaction (150°C, 20 min).[3]

Medicinal Chemistry Applications

A. Bioisostere Strategy

Replacing a benzylamine moiety with (6-chloropyridin-3-yl)methanamine often yields:

-

Lower LogP: Pyridine is more polar than benzene, improving water solubility.[3]

-

Metabolic Blockade: The chlorine atom blocks para-oxidation (relative to the alkyl chain), a common metabolic soft spot in benzylamines.[3]

-

Halogen Bonding: The C-Cl bond can engage in halogen bonding interactions with backbone carbonyls in the target protein.[1]

B. Case Study: Neonicotinoids & Beyond

While famous for Acetamiprid (an insecticide where the amine is coupled to an N-cyanoacetamidine), this scaffold is increasingly used in human drug discovery libraries.

-

Kinase Inhibitors: The chloropyridine motif is frequently found in Type II kinase inhibitors, where the nitrogen accepts a hinge hydrogen bond and the chlorine fills a hydrophobic pocket.[3]

-

LOXL2 Inhibitors: Derivatives of chloropyridin-methanamines have shown selectivity for Lysyl Oxidase-Like 2 (LOXL2) enzymes, targets in fibrosis treatment.[1]

Safety & Handling

-

Hazards: The compound is an Irritant (Skin/Eye/Respiratory).[3][7]

-

Toxicity: As a structural relative of neonicotinoids, it should be handled with care.[3][7] While human toxicity of the scaffold itself is lower than the final insecticide, standard PPE (gloves, goggles, fume hood) is mandatory.[3]

-

Storage: Hygroscopic. Store under inert atmosphere (Nitrogen/Argon) at 2–8°C.

References

-

Synthesis of (6-chloropyridin-3-yl)

-

Amide Coupling Protocols

-

Physical Properties & CAS Data

-

Acetamiprid Chemistry

Sources

- 1. 6-Chloro-N-methyl-3-pyridinemethanamine | C7H9ClN2 | CID 11094883 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. æ±æ´ãµã¤ã¨ã³ã¹æ ªå¼ä¼ç¤¾ - ãã¡ã¤ã³ã±ãã«ã« ææ©ä¸éä½ååç© è£½å C [toyo-asia.co.jp]

- 3. ndpharmabiotech.net [ndpharmabiotech.net]

- 4. C-(3-Chloro-pyridin-2-yl)-methylamine dihydrochloride | C6H9Cl3N2 | CID 22464502 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Z-trans Biochemistry Technology (Suzhou) Co.,Ltd Product Catalog_Page 1_Chemicalbook [m.chemicalbook.com]

- 6. interchem.com [interchem.com]

- 7. Thieme E-Books & E-Journals [thieme-connect.de]

- 8. N-((6-Chloro-3-pyridinyl)methyl)-N'-cyano-N-methylethanimidamide | C10H11ClN4 | CID 213021 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. Acetamiprid - Wikipedia [en.wikipedia.org]

- 10. jocpr.com [jocpr.com]

The Chloropyridinyl Anchor: Technical Guide to (6-Chloropyridin-3-yl)methanamine Hydrochloride

[1]

Executive Summary

(6-Chloropyridin-3-yl)methanamine hydrochloride (CAS: 153471-65-9) serves as a critical "warhead carrier" in the synthesis of neonicotinoid and butenolide insecticides.[1] As the primary amine source of the 6-chloropyridinyl pharmacophore, it acts as the divergent point for the synthesis of Acetamiprid , Nitenpyram , and the newer Flupyradifurone (Sivanto).

This guide addresses the technical requirements for handling, free-basing, and functionalizing this intermediate. Unlike the chloromethyl precursor (CCMP-Cl), which is an electrophile, this amine hydrochloride provides a nucleophilic handle, allowing for higher specificity in complex heterocycle formation and avoiding the formation of quaternary ammonium byproducts common in alkyl halide displacements.

Part 1: Chemical Profile & Strategic Importance[2]

The 6-chloropyridinyl moiety is essential for binding to the insect nicotinic acetylcholine receptor (nAChR).[1] The hydrochloride salt form is preferred in industrial inventory due to its superior oxidative stability compared to the free amine, which is prone to air oxidation and dimerization (Schiff base formation) upon long-term storage.

Physicochemical Specifications

| Parameter | Specification | Technical Note |

| CAS (HCl Salt) | 153471-65-9 | Stable storage form.[1] |

| CAS (Free Base) | 63200-54-4 | Generated in situ for reaction.[1] |

| Molecular Weight | 179.05 g/mol (HCl) | 142.59 g/mol (Free Base).[1] |

| Appearance | White to off-white crystalline solid | Yellowing indicates oxidation of the free amine.[1] |

| Melting Point | >250 °C (dec.)[1] | High lattice energy contributes to stability.[1] |

| Solubility | High: Water, MethanolLow: DCM, Toluene | Biphasic systems often required for free-basing.[1] |

| pKa | ~8.5 (Conjugate acid) | Requires pH >10 for complete extraction.[1] |

Part 2: Divergent Synthesis Platform

The utility of (6-Chloropyridin-3-yl)methanamine lies in its ability to undergo controlled alkylation to form specific secondary amines required for downstream active ingredients (AIs).

The Chloropyridinyl Workflow

The following diagram illustrates the central role of this amine in generating three major insecticide classes.

Caption: Divergent synthesis pathways from the primary amine hydrochloride to major agrochemical actives.[1]

Part 3: Critical Process Parameters & Protocols

Protocol A: Controlled Monomethylation (Acetamiprid Precursor)

Objective: Synthesize N-methyl-(6-chloropyridin-3-yl)methanamine. Challenge: Preventing over-alkylation to the dimethyl (quaternary) species. Solution: Reductive amination using Formaldehyde and Formic Acid (Eschweiler-Clarke modification) or Catalytic Hydrogenation is superior to direct alkylation with methyl iodide.

Step-by-Step Methodology:

-

Free-Basing:

-

Dissolve 100 mmol (6-Chloropyridin-3-yl)methanamine HCl in minimum water.[1]

-

Add 20% NaOH solution dropwise at 0-5°C until pH reaches 11-12.[1]

-

Extract immediately with Dichloromethane (DCM) (3 x 50 mL).[1]

-

Dry organic layer over anhydrous Na₂SO₄ and concentrate in vacuo (Keep temperature <40°C to prevent degradation).

-

-

Reductive Amination:

-

Redissolve the free amine residue in Methanol.[1]

-

Add 1.05 equivalents of Paraformaldehyde. Stir at reflux for 1 hour to form the imine (Schiff base).[1]

-

Cool to 0°C. Add 1.1 equivalents of Sodium Borohydride (NaBH₄) portion-wise. Caution: Hydrogen gas evolution.

-

Alternative (Industrial): Use Formic Acid/Formaldehyde reflux (Eschweiler-Clarke) if strictly monomethylation is controlled via stoichiometry, though this risks dimethylation.[1] The NaBH₄ route is often cleaner for lab scale.

-

-

Workup:

Protocol B: Synthesis of Flupyradifurone Intermediate

Objective: Coupling with the butenolide core via the "Amine Route." Context: While some routes use the chloromethyl pyridine, the amine route allows for the pre-assembly of the difluoroethyl side chain.

-

Preparation of N-Difluoroethyl Derivative:

-

React (6-Chloropyridin-3-yl)methanamine (Free base) with 2,2-difluoroethyl triflate in the presence of DIPEA (Diisopropylethylamine) in Acetonitrile.

-

Note: The electron-withdrawing fluorine atoms reduce the nucleophilicity of the resulting secondary amine, naturally preventing tertiary amine formation.[1]

-

-

Coupling:

-

React the resulting N-[(6-chloropyridin-3-yl)methyl]-2,2-difluoroethanamine with tetronic acid derivatives (e.g., 4-tosyloxyfuran-2(5H)-one) in Toluene under reflux.[1]

-

Part 4: Safety & Environmental Handling[4][5][7]

Hazard Profile (GHS Classification):

-

Acute Toxicity (Oral): Category 4 (H302) - Harmful if swallowed.[1][2]

-

STOT-SE: Category 3 (H335) - Respiratory irritation.

Operational Safety:

-

Dust Control: The HCl salt is a fine crystalline powder.[1] Use a powder containment hood (LEV) during weighing to prevent inhalation.

-

Base Sensitivity: Upon neutralization, the free amine has a distinct pyridine-like odor and increased volatility.[1] All free-basing operations must occur in a fume hood.[1]

-

Waste Disposal: Aqueous waste from the free-basing step contains high salinity and pyridine residues.[1] It must be segregated as "Halogenated Organic Waste" due to the chlorine atom on the pyridine ring.

References

-

Nippon Soda Co., Ltd. (1991). Amine derivatives and process for production thereof. WO1991004965A1. Link

-

Jesckhe, P., et al. (2015). Flupyradifurone (Sivanto™) and its novel butenolide pharmacophore.[1] Pest Management Science, 71(8). Link[1]

-

Bayer CropScience. (2010).[3] Process for preparing 4-aminobut-2-enolides. US Patent 20120053349. Link

-

PubChem. (2024). (6-Chloropyridin-3-yl)methanamine hydrochloride.[1] National Library of Medicine. Link

-

Kagabu, S. (1997).[1] Chloronicotinyl Insecticides: Discovery, Application, and Future Perspectives. Reviews in Toxicology. Link

(6-Chloropyridin-3-yl)methanamine hydrochloride as a metabolite of Acetamiprid

This guide is structured as a technical monograph designed for use by analytical chemists, toxicologists, and metabolic researchers.[1] It synthesizes regulatory data (EFSA/EPA), chemical kinetics, and analytical methodology into a cohesive workflow.[1]

Role: Primary Amine Metabolite & Degradant of Acetamiprid

CAS (Free Base): 120739-62-0 | Molecular Formula:

Part 1: Executive Technical Profile

(6-Chloropyridin-3-yl)methanamine (often abbreviated as CPMA or referred to in degradation studies as IM-0 or the amine degradant ) is the terminal pharmacophore moiety of the neonicotinoid Acetamiprid.[1][2] Unlike its parent, which contains a cyano-acetamidine "tip," CPMA consists solely of the chloropyridinyl heterocycle and a primary methylamine tail.[1]

In drug development and environmental toxicology, this compound serves two critical roles:

-

Metabolic Marker: It represents the ultimate breakdown product of the side-chain cleavage, often used to track the "total residue" of chloropyridinyl neonicotinoids.[1]

-

Synthetic Intermediate: It is the nucleophilic scaffold upon which Acetamiprid (and potentially novel analogs) is constructed.[1]

Physicochemical Properties (HCl Salt)

| Property | Value | Technical Note |

| Molecular Weight | 179.05 g/mol (Salt) | 142.59 g/mol (Free Base).[1][2] |

| Solubility | High (Water, MeOH) | The HCl salt is highly polar; avoid non-polar extraction solvents (e.g., Hexane) without pH adjustment.[1] |

| pKa | ~8.6 (Amine) | Protonated at physiological pH; requires alkaline buffer (pH > 10) for liquid-liquid extraction.[1][2] |

| Stability | High | Resistant to hydrolysis compared to the parent acetamidine; stable in acidic media.[1] |

Part 2: Metabolic Genesis & Degradation Pathway

The formation of (6-Chloropyridin-3-yl)methanamine is a result of the catabolic dismantling of the

The Biotransformation Cascade[1]

-

Parent: Acetamiprid (IM-0).

-

Phase I (Demethylation): CYP450-mediated

-demethylation produces IM-2-1 ( -

Hydrolysis: Cleavage of the cyanoimine bond in IM-2-1 yields the IM-1-3 (amide) or directly hydrolyzes to the primary amine CPMA .[1][2]

Figure 1: Metabolic Pathway of Acetamiprid to (6-Chloropyridin-3-yl)methanamine

Caption: Step-wise degradation from Acetamiprid to the primary amine (CPMA) and subsequent oxidation to nicotinic acid.[1][2]

Part 3: Analytical Quantification (LC-MS/MS)

Quantifying the amine hydrochloride requires specific attention to its polarity.[1][2] Standard Reverse Phase (C18) chromatography often yields poor retention for this small, polar ion.[1]

Protocol: HILIC-MS/MS Determination

Objective: Quantify CPMA in biological fluids (plasma/urine) or soil extracts.[1][2] Standard: (6-Chloropyridin-3-yl)methanamine HCl (Purity >98%).

1. Sample Preparation (QuEChERS Variant)

-

Extraction:

-

Aliquot 1.0 mL sample (plasma/urine).[1]

-

Add Internal Standard (IS) : Acetamiprid-d3 or

C-CPMA (if available).[1][2] -

Alkalinize with 100 µL 5M NaOH (Critical: Converts salt to free base for extraction).[1]

-

Extract with 4 mL Ethyl Acetate. Vortex 2 min; Centrifuge 4000 rpm.

-

Evaporate supernatant to dryness under

. -

Reconstitute in 90:10 Acetonitrile:Water (10 mM Ammonium Formate).

-

2. LC-MS/MS Parameters

-

Column: HILIC (Hydrophilic Interaction Liquid Chromatography) - e.g., Waters BEH Amide or Phenomenex Kinetex HILIC.[1][2] Rationale: C18 columns cause elution in the void volume due to high polarity.

-

Mobile Phase:

-

Ionization: Electrospray Positive (ESI+).[1]

Table 1: MRM Transitions for Detection

| Analyte | Precursor Ion (

Figure 2: Analytical Workflow Logic

Caption: Workflow optimizing retention of the polar amine metabolite using pH adjustment and HILIC chromatography.

Part 4: Toxicology & Safety Profile

While Acetamiprid is classified as moderately toxic (WHO Class II), the metabolite (6-Chloropyridin-3-yl)methanamine exhibits a distinct profile.[1][2]

-

Pharmacophore Retention: The chloropyridinyl moiety is the key structural element binding to insect nicotinic acetylcholine receptors (nAChR).[1] However, without the cyano-amidine "tip," the affinity for the receptor drops significantly in insects, rendering it less insecticidal.[1]

-

Mammalian Toxicity:

-

Acute Oral: Generally lower toxicity than the parent Acetamiprid (

Rat ~140-217 mg/kg for parent; metabolites often >500 mg/kg).[1][2] -

Irritation: As a primary amine hydrochloride, the pure substance is a skin and eye irritant .[1] It is corrosive to mucous membranes in high concentrations.[1]

-

Genotoxicity: Most regulatory studies (EPA/EFSA) indicate Acetamiprid metabolites are negative for mutagenicity (Ames test), though high-dose exposure monitoring is recommended due to the chloropyridine ring.[1]

-

Safety Protocol:

-

Handling: Use a fume hood.[1] The HCl salt is a fine powder; avoid inhalation.[1]

-

Neutralization: Spills should be treated with weak acid (if free base) or dilution (if salt) before disposal.[1][2]

Part 5: References

-

European Food Safety Authority (EFSA). (2022).[1] Statement on the toxicological properties and maximum residue levels of acetamiprid and its metabolites. EFSA Journal.[1] [1][2]

-

US Environmental Protection Agency (EPA). (2002).[1] Acetamiprid: Pesticide Fact Sheet.[1] Office of Prevention, Pesticides and Toxic Substances.[1]

-

PubChem. (2024).[1] Compound Summary: (6-Chloropyridin-3-yl)methanamine.[1][2][3][4][5][6][7] National Library of Medicine.[1] [1][2]

-

Ford, K.A., & Casida, J.E. (2006).[1] Chloropyridinyl Neonicotinoid Metabolism: Mammalian, Insect, and Soil Pathways.[1] Chemical Research in Toxicology.[1]

-

MassBank of North America. (2024).[1] Acetamiprid MS/MS Spectrum Data (Precursor m/z 223).[1][1][2]

Sources

- 1. Acetamiprid - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 6-Chloro-N-methyl-3-pyridinemethanamine | C7H9ClN2 | CID 11094883 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 6-Chloro-N-methyl-3-pyridinemethanamine | C7H9ClN2 | CID 11094883 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. CN106699646A - Synthetic method of acetamiprid - Google Patents [patents.google.com]

- 5. 133627-45-9 | 2-Chloro-4-methylpyridin-3-amine | Chlorides | Ambeed.com [ambeed.com]

- 6. US8138350B2 - Nâ²-cyano-N-halogenalkylimidamide derivatives - Google Patents [patents.google.com]

- 7. Qualitative Profiling and Quantification of Neonicotinoid Metabolites in Human Urine by Liquid Chromatography Coupled with Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

The Chlorine Atom in (6-Chloropyridin-3-yl)methanamine Hydrochloride: A Nexus of Reactivity for Drug Discovery

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

In the landscape of modern medicinal chemistry, the pyridine scaffold remains a cornerstone for the development of novel therapeutics. Its unique electronic properties and ability to engage in a multitude of biological interactions have cemented its importance. Among the vast array of functionalized pyridines, (6-Chloropyridin-3-yl)methanamine hydrochloride stands out as a particularly valuable building block. The strategic positioning of its chloro, aminomethyl, and protonated amine functionalities creates a molecule with a rich and nuanced reactivity profile. This guide provides an in-depth exploration of the chemical behavior of the chlorine atom in this molecule, offering field-proven insights and detailed protocols to empower researchers in their quest for new medicines.

Electronic Landscape and the Activation of the C-Cl Bond

The reactivity of the chlorine atom in (6-Chloropyridin-3-yl)methanamine is fundamentally governed by the electronic nature of the pyridine ring. The endocyclic nitrogen atom is highly electronegative, exerting a powerful electron-withdrawing effect through both induction and the mesomeric effect. This effect is most pronounced at the ortho (2- and 6-) and para (4-) positions, rendering these carbons electron-deficient and thus susceptible to nucleophilic attack.[1][2] Consequently, the chlorine atom at the 6-position of the pyridine ring is significantly activated towards displacement.

The presence of the aminomethyl group at the 3-position further modulates this reactivity. In its hydrochloride salt form, the protonated aminomethyl group (-CH₂NH₃⁺) acts as an additional electron-w'ithdrawing group through induction, further enhancing the electrophilicity of the pyridine ring and, by extension, the reactivity of the chlorine atom. This inherent electronic activation makes the C-Cl bond a prime target for a variety of synthetic transformations, most notably nucleophilic aromatic substitution and palladium-catalyzed cross-coupling reactions.

Nucleophilic Aromatic Substitution (SNAr): A Gateway to Diverse Functionality

The electron-deficient nature of the pyridine ring in (6-Chloropyridin-3-yl)methanamine hydrochloride makes it an excellent substrate for nucleophilic aromatic substitution (SNAr) reactions.[3] This class of reactions provides a direct and often high-yielding route to introduce a wide array of functional groups by displacing the chloride ion.

The Mechanism of Action: An Addition-Elimination Pathway

The SNAr reaction proceeds via a two-step addition-elimination mechanism. The initial, and typically rate-determining, step involves the attack of a nucleophile on the carbon atom bearing the chlorine. This disrupts the aromaticity of the ring and forms a resonance-stabilized anionic intermediate known as a Meisenheimer complex.[3][4] The negative charge in this intermediate is delocalized over the pyridine ring and, crucially, onto the electronegative nitrogen atom, which provides significant stabilization. In the second step, the aromaticity is restored by the expulsion of the chloride leaving group.

Caption: Generalized SNAr mechanism on a chloropyridine.

Field-Proven Protocol for SNAr with Amines

The displacement of the chlorine atom with various amine nucleophiles is a common and highly effective transformation. The following protocol provides a robust starting point for such reactions.

Experimental Protocol: SNAr with a Secondary Amine

-

Reaction Setup: To a clean, dry reaction vessel, add (6-Chloropyridin-3-yl)methanamine hydrochloride (1.0 eq.), the desired secondary amine (1.2-1.5 eq.), and a suitable base such as potassium carbonate (K₂CO₃) or diisopropylethylamine (DIPEA) (2.0-3.0 eq.).

-

Solvent Addition: Add a polar aprotic solvent such as N,N-dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) to the reaction vessel. The choice of solvent is critical for ensuring the solubility of the reagents.[5]

-

Reaction Conditions: Heat the reaction mixture to a temperature between 80-120 °C. The optimal temperature will depend on the nucleophilicity of the amine and the specific solvent used.

-

Monitoring and Workup: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). Upon completion, cool the reaction mixture to room temperature, dilute with water, and extract the product with a suitable organic solvent (e.g., ethyl acetate). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purification: Purify the crude product by flash column chromatography on silica gel to afford the desired N-substituted (6-aminopyridin-3-yl)methanamine derivative.

Causality Behind Experimental Choices:

-

Excess Nucleophile and Base: Using a slight excess of the amine nucleophile and a greater excess of the base ensures that the reaction proceeds to completion and neutralizes the hydrogen chloride generated during the reaction, as well as the hydrochloride salt of the starting material.

-

Polar Aprotic Solvent: Solvents like DMF and DMSO are excellent choices for SNAr reactions as they can solvate the ionic intermediates and reactants, thereby increasing the reaction rate.

-

Elevated Temperature: Heating is often necessary to overcome the activation energy of the reaction, especially with less nucleophilic amines.

Palladium-Catalyzed Cross-Coupling: Expanding the Synthetic Toolkit

While SNAr reactions are powerful, their scope can be limited by the availability and nucleophilicity of the coupling partner. Palladium-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination and the Suzuki-Miyaura coupling, offer a broader and more versatile approach to functionalizing the 6-position of the pyridine ring.

Buchwald-Hartwig Amination: Forging C-N Bonds with Precision

The Buchwald-Hartwig amination is a cornerstone of modern organic synthesis for the formation of carbon-nitrogen bonds.[6][7] This reaction is particularly valuable for coupling aryl chlorides, which are often less reactive than their bromide and iodide counterparts, with a wide range of primary and secondary amines.

The Catalytic Cycle:

The mechanism of the Buchwald-Hartwig amination is a well-studied catalytic cycle involving a palladium(0) active species.

Caption: Simplified catalytic cycle for the Buchwald-Hartwig amination.

Key Considerations for Success:

-

Ligand Choice: The selection of the phosphine ligand is paramount for a successful Buchwald-Hartwig amination, especially with chloropyridine substrates. Bulky, electron-rich ligands such as RuPhos, BrettPhos, and DavePhos are often required to facilitate the challenging oxidative addition of the C-Cl bond to the palladium center and promote the subsequent reductive elimination.[8]

-

Base Selection: A strong, non-nucleophilic base is essential for deprotonating the amine nucleophile and facilitating the catalytic cycle. Sodium tert-butoxide (NaOtBu) is a common and effective choice.[5] For base-sensitive substrates, weaker inorganic bases like potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃) can be employed, often in combination with more active catalyst systems.

-

Solvent: Anhydrous, aprotic solvents such as toluene, 1,4-dioxane, or tetrahydrofuran (THF) are typically used to ensure the stability of the catalytic species.[5]

Protocol for Buchwald-Hartwig Amination:

-

Inert Atmosphere: All manipulations should be performed under an inert atmosphere (e.g., nitrogen or argon) to prevent the deactivation of the palladium catalyst.

-

Reagent Addition: In a glovebox or under a positive pressure of inert gas, add the palladium precatalyst (e.g., Pd₂(dba)₃ or a palladacycle), the appropriate phosphine ligand, and the base to a dry reaction vessel.

-

Substrate and Nucleophile: Add (6-Chloropyridin-3-yl)methanamine hydrochloride (1.0 eq.) and the amine nucleophile (1.1-1.5 eq.) to the vessel.

-

Solvent and Heating: Add the anhydrous, degassed solvent and heat the reaction mixture to 80-110 °C.

-

Monitoring and Workup: Monitor the reaction by LC-MS. Upon completion, cool the mixture, filter through a pad of celite to remove the palladium catalyst, and then perform a standard aqueous workup and extraction.

-

Purification: Purify the product by flash column chromatography.

Suzuki-Miyaura Coupling: Constructing C-C Bonds

The Suzuki-Miyaura coupling is an equally indispensable tool for forming carbon-carbon bonds between sp²-hybridized carbons.[9] This reaction allows for the introduction of a wide variety of aryl, heteroaryl, and vinyl groups at the 6-position of the pyridine ring.

The Catalytic Cycle:

The Suzuki-Miyaura coupling also proceeds via a palladium(0) catalytic cycle.

Sources

- 1. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Nucleophilic aromatic substitution - Wikipedia [en.wikipedia.org]

- 4. Concerted Nucleophilic Aromatic Substitution Reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 8. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]

- 9. chem.libretexts.org [chem.libretexts.org]

The Nucleophilic Profile of (6-Chloropyridin-3-yl)methanamine: A Guide to Chemoselective Functionalization

Executive Summary

(6-Chloropyridin-3-yl)methanamine hydrochloride (CAS: 45935-93-5) represents a "privileged scaffold" in medicinal chemistry and agrochemical synthesis, most notably serving as the core amine donor for neonicotinoids like Acetamiprid.[1] Its utility stems from a unique electronic duality: it possesses a highly nucleophilic primary amine capable of rapid covalent capture, yet this amine is tethered to an electron-deficient, halogenated pyridine ring that modulates its basicity and lipophilicity.[1]

This guide analyzes the nucleophilicity of the exocyclic amino group, contrasting it with the ring nitrogen to establish a hierarchy of reactivity.[1] It provides validated protocols for managing the hydrochloride salt form and executing chemoselective transformations.[1]

Electronic Landscape & Nucleophilicity Analysis[1]

To predict reactivity, we must deconstruct the molecule into its competing electronic centers.[1] The molecule contains three distinct sites of reactivity:[1][2][3][4][5]

-

Exocyclic Amine (

): The primary nucleophile.[1] -

Pyridine Nitrogen (

): A secondary, weak nucleophile/base.[1] -

C6-Chlorine Bond: An electrophilic site susceptible to Nucleophilic Aromatic Substitution (S

Ar).[1]

The Methylene "Insulator" Effect

Unlike aminopyridines (where the amine is directly attached to the ring), the methylene bridge in (6-Chloropyridin-3-yl)methanamine breaks the resonance conjugation between the primary amine lone pair and the aromatic

-

Consequence: The primary amine behaves characteristically like an aliphatic amine (e.g., benzylamine) rather than an aniline.[1] It retains high nucleophilicity (

-effect is absent, but -

Inductive Modulation: While resonance is broken, the electron-withdrawing nature of the 6-chloropyridine ring exerts a through-bond inductive effect (-I).[1] This lowers the pKa of the conjugate acid slightly compared to benzylamine, making it a "softer" base but still a potent nucleophile.[1]

Comparative Nucleophilicity Data

| Functional Group | Hybridization | Est. pKa (Conjugate Acid) | Nucleophilicity (Mayr Scale approx.)[1][2] | Reactivity Status |

| Exocyclic Amine ( | ~8.5 – 8.8 | High ( | Dominant Nucleophile | |

| Pyridine Nitrogen ( | ~2.0 – 3.0 | Very Low | Deactivated by Cl substituent | |

| Benzylamine (Reference) | 9.33 | High | Reference Standard |

Key Insight: The

Figure 1: Reactivity landscape highlighting the dominance of the exocyclic amine.[1]

The Salt Factor: Thermodynamics vs. Kinetics

The commercial supply of this reagent as a hydrochloride salt (CAS 45935-93-5) is a critical practical consideration.[1] In the salt form (

The "In-Situ" Trap

A common error in synthesis is adding the salt directly to an electrophile (e.g., an alkyl halide) in a non-basic solvent.[1] The reaction will stall because the equilibrium heavily favors the ammonium species.[1]

-

Requirement: You must introduce a base to "unlock" the nucleophile.[1]

-

Base Selection:

Experimental Workflows

Protocol A: Controlled Free-Basing (Ex-Situ)

Use this when the subsequent reaction is sensitive to chloride ions or amine salts.[1]

-

Dissolution: Dissolve 10 mmol of (6-Chloropyridin-3-yl)methanamine HCl in 20 mL of distilled water. The pH will be acidic (~3-4).[1]

-

Basification: Slowly add 10% NaOH or sat.

solution with stirring until pH reaches 10-11.-

Checkpoint: The solution may become cloudy as the free base (less polar) separates.[1]

-

-

Extraction: Extract immediately with DCM (

mL).-

Note: Avoid Ethyl Acetate if possible, as primary amines can slowly react with it to form acetamides over prolonged periods.[1]

-

-

Drying: Dry combined organics over anhydrous

, filter, and concentrate in vacuo at <40°C. -

Validation:

NMR (

Protocol B: Reductive Amination (Synthesis of Acetamiprid Analogs)

This protocol utilizes the nucleophilicity of the amine to capture an aldehyde/ketone.[1]

Reagents:

Step-by-Step:

-

Imine Formation: Suspend the amine HCl salt in DCM. Add DIPEA and stir for 10 minutes to liberate the free base.[1]

-

Addition: Add the aldehyde/ketone. Add activated molecular sieves (4Å) if the substrate is sterically hindered or the ketone is unreactive.[1] Stir for 1-2 hours.

-

Reduction: Cool to 0°C. Add

portion-wise.-

Why STAB? Sodium triacetoxyborohydride is milder than

and will not reduce the aldehyde/ketone before the imine is formed.[1]

-

-

Quench: After TLC indicates consumption of the imine (usually 4-16 hours), quench with sat.

. -

Purification: Extract with DCM. The secondary amine product is usually stable and can be purified via silica gel chromatography (MeOH/DCM gradient).[1]

Figure 2: Generalized workflow for activating and reacting the amine salt.

Chemoselectivity & Troubleshooting

The Risk of Self-Condensation (Polymerization)

While rare due to geometry, high temperatures in basic conditions could theoretically encourage the free amine of one molecule to attack the C6-position of another (displacing Cl) via S

-

Mitigation: Keep reaction concentrations moderate (0.1 M - 0.5 M). Perform S

Ar reactions (if that is the goal) at elevated temperatures (>80°C), whereas amine functionalization should occur at RT or 0°C.

Competition with Pyridine Nitrogen

If using highly reactive alkylating agents (e.g., Methyl Iodide), trace N-alkylation at the pyridine ring is possible.[1]

-

Solution: Use Reductive Amination (Protocol B) instead of direct alkylation.[1][7][8] It is strictly chemoselective for the primary amine because the pyridine nitrogen cannot form a stable imine intermediate.[1]

References

-

PubChem Compound Summary. (2025). 6-Chloro-N-methyl-3-pyridinemethanamine. National Center for Biotechnology Information.[1] [Link][1]

-

Mayr, H., et al. (2018).[1][2] Nucleophilicity Trends of Amines. Master Organic Chemistry. [Link]

Sources

- 1. 6-Chloro-N-methyl-3-pyridinemethanamine | C7H9ClN2 | CID 11094883 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. masterorganicchemistry.com [masterorganicchemistry.com]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 6. sigmaaldrich.com [sigmaaldrich.com]

- 7. masterorganicchemistry.com [masterorganicchemistry.com]

- 8. Reductive Amination - Wordpress [reagents.acsgcipr.org]

The (6-Chloropyridin-3-yl)methanamine Moiety: A Technical Guide to its Core Pharmacophoric Features

Abstract

The (6-Chloropyridin-3-yl)methanamine scaffold is a cornerstone in modern neuroactive chemistry, most notably as the defining feature of the chloronicotinyl subclass of neonicotinoid insecticides. Its remarkable efficacy and selective toxicity are not accidental but are the result of a finely tuned set of structural and electronic properties that constitute its pharmacophore. This technical guide provides an in-depth analysis of these key features, elucidating the distinct roles of the chloropyridine ring and the basic aminomethyl side chain. We will dissect the molecular interactions that govern its binding to the primary biological target, the nicotinic acetylcholine receptor (nAChR), and provide validated experimental and computational workflows for characterizing these interactions. This document is intended for researchers, medicinal chemists, and drug development professionals seeking a comprehensive understanding of this critical chemical scaffold.

Introduction: A Scaffold of Global Significance

First commercialized in the 1990s, compounds built upon the (6-Chloropyridin-3-yl)methanamine core, such as imidacloprid and acetamiprid, revolutionized pest management.[1] These agents act as agonists at the insect nicotinic acetylcholine receptor (nAChR), a ligand-gated ion channel crucial for synaptic transmission in the insect central nervous system.[2] Over-stimulation of these receptors leads to paralysis and death of the target pest.

The defining characteristic of this molecular class is its high selectivity for insect nAChRs over their mammalian counterparts. This selectivity is rooted in the specific pharmacophoric features of the scaffold, which interact with unique amino acid residues in the insect receptor's binding pocket. Understanding these features is paramount for the rational design of new, safer, and more effective neuroactive agents.

Physicochemical Landscape

The interaction of any molecule with a biological target is fundamentally governed by its physicochemical properties. The hydrochloride salt form of (6-Chloropyridin-3-yl)methanamine enhances its solubility in aqueous media, a critical factor for bioavailability. Key computed and experimental properties are summarized below.

| Property | Value | Source |

| Molecular Formula | C₆H₈Cl₂N₂ | PubChem[3] |

| Molecular Weight | 179.05 g/mol | PubChem[3] |

| pKa (Predicted) | 8.08 ± 0.10 | ChemBK[4] |

| XLogP3 (Predicted) | 1.2 | PubChem[3] |

| Hydrogen Bond Donors | 2 | PubChem[3] |

| Hydrogen Bond Acceptors | 2 | PubChem[3] |

| Solubility | Soluble in water and methanol. | Smolecule[5] |

Note: Data for the hydrochloride salt and the free base are often reported interchangeably in literature. The provided data represents a consensus from available sources.

Deconstruction of the Pharmacophore

The pharmacophoric identity of (6-Chloropyridin-3-yl)methanamine can be dissected into three primary components: the pyridine ring, the chlorine substituent, and the aminomethyl group. Each plays a distinct and synergistic role in receptor binding and overall activity.

The 6-Chloropyridine Ring: The Recognition Element

The pyridine ring serves as the primary recognition element. Its aromatic nature facilitates crucial non-covalent interactions within the nAChR binding pocket, which is lined with aromatic amino acid residues.

-

π-π Stacking: The electron-rich π-system of the pyridine ring engages in stacking interactions with aromatic residues such as Tyrosine (Tyr) and Tryptophan (Trp). Crystal structures of neonicotinoids complexed with acetylcholine binding protein (AChBP), a structural homolog of the nAChR ligand-binding domain, have identified a key stacking interaction with Tyr185.[6]

-

Role of the Nitrogen Atom: The nitrogen atom within the pyridine ring is a key hydrogen bond acceptor, contributing to the precise orientation of the molecule within the binding site.

The Chlorine Atom: Enhancing Affinity and Lipophilicity

The presence of a chlorine atom at the 6-position of the pyridine ring is a critical determinant of the high insecticidal potency of this class of compounds. Its role is twofold:

-

Electronic Effects: As an electron-withdrawing group, the chlorine atom modulates the electron density of the pyridine ring, enhancing the strength of its interactions with the receptor. This modification is crucial for the selective high affinity for insect nAChRs.

-

Increased Hydrophobicity: The chlorine atom significantly increases the overall lipophilicity (hydrophobicity) of the molecule. This property is vital for its ability to penetrate the waxy cuticle of insects and traverse the hydrophobic blood-brain barrier to reach the central nervous system where the nAChRs are located.

The Aminomethyl Group: The Cationic Anchor

At physiological pH, the primary amine of the methanamine group is protonated, carrying a positive charge. This cationic center is a critical pharmacophoric feature, mimicking the quaternary ammonium group of the endogenous ligand, acetylcholine.

-

Cation-π Interaction: This positively charged group forms a strong cation-π interaction with the electron-rich indole ring of a key Tryptophan residue (Trp143 in AChBP) in the binding pocket.[7] This interaction is a primary anchoring point for the ligand.

-

Hydrogen Bonding: The protonated amine acts as a potent hydrogen bond donor. It can form hydrogen bonds with the backbone carbonyl oxygen atoms of amino acids in the binding site, such as Trp143, further stabilizing the ligand-receptor complex.[7]

The combination of these features creates a potent and selective pharmacophore, as visualized in the binding hypothesis diagram below.

Methodologies for Pharmacophore Characterization

Validating and refining the understanding of a pharmacophore requires a multi-pronged approach, combining computational modeling with empirical biochemical assays.

In Silico Analysis: Molecular Docking

Molecular docking predicts the preferred orientation of a ligand when bound to a receptor. This technique provides invaluable insights into the specific atomic interactions that stabilize the complex.

Workflow: Molecular Docking Protocol

Causality in Protocol: The sequential nature of this protocol is critical. Accurate preparation of both the protein and ligand (Steps 1-2) is a prerequisite for a meaningful simulation, as incorrect protonation states or atomic charges will lead to erroneous results. Defining the correct binding site (Step 3) ensures the computational search is focused on the biologically relevant area. The final analysis (Step 5) is not merely observational; it serves to generate testable hypotheses for subsequent experimental validation.[8]

In Vitro Validation: Radioligand Binding Assays

Radioligand binding assays are the gold standard for quantifying the affinity of a ligand for its receptor.[9] These experiments measure the displacement of a radioactive ligand (e.g., [³H]imidacloprid) from the receptor by the test compound.

Step-by-Step Protocol: Competition Binding Assay

-

Membrane Preparation:

-

Homogenize tissue or cells expressing the target nAChR (e.g., insect brain tissue) in a cold lysis buffer.[10]

-

Centrifuge the homogenate to pellet the cell membranes containing the receptors.

-

Wash and resuspend the membrane pellet in an appropriate assay buffer. Determine the protein concentration.

-

-

Assay Setup:

-

In a 96-well plate, add a constant concentration of the radioligand (typically at or below its dissociation constant, Kd).

-

Add increasing concentrations of the unlabeled test compound, (6-Chloropyridin-3-yl)methanamine hydrochloride.

-

Include controls for total binding (radioligand only) and non-specific binding (radioligand + a high concentration of a known unlabeled ligand).

-

Initiate the binding reaction by adding the prepared membrane suspension to each well.[10]

-

-

Incubation & Termination:

-

Incubate the plate for a defined period (e.g., 60 minutes) at a controlled temperature (e.g., 30°C) to allow the binding to reach equilibrium.[10]

-

Terminate the reaction by rapid vacuum filtration through a glass fiber filtermat, which traps the membranes while allowing unbound ligand to pass through.[11]

-

Quickly wash the filters with ice-cold wash buffer to remove any remaining unbound radioligand.

-

-

Detection & Analysis:

-

Dry the filtermats and add a scintillation cocktail.

-

Measure the radioactivity retained on the filters using a scintillation counter.

-

Plot the percentage of specific binding against the logarithm of the test compound concentration.

-

Fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value (the concentration of test compound that inhibits 50% of specific radioligand binding).

-

Calculate the inhibition constant (Ki) from the IC₅₀ using the Cheng-Prusoff equation.[10]

-

Self-Validating System: This protocol's integrity relies on its controls. The non-specific binding control validates that the measured signal is due to specific receptor interactions. The dose-dependent inhibition by the test compound confirms a competitive binding mechanism at the same site as the radioligand.

Conclusion

The (6-Chloropyridin-3-yl)methanamine moiety is a highly evolved pharmacophore whose activity is derived from a synergistic combination of steric, electronic, and hydrophobic features. The chlorinated pyridine ring provides the primary recognition and lipophilic character, while the protonated aminomethyl group serves as a critical electrostatic and hydrogen-bonding anchor. A detailed understanding of its interactions with key residues in the nAChR binding pocket, validated through computational and experimental methods, provides a robust framework for the future design of novel, highly selective neuroactive compounds for applications in both agriculture and medicine.

References

-

Title: Crystal structures of Lymnaea stagnalis AChBP in complex with neonicotinoid insecticides imidacloprid and clothianidin. Source: PMC - PubMed Central URL: [Link]

-

Title: 6-chloro-N-methyl-3-pyridinemethanamine Source: ChemBK URL: [Link]

-

Title: Affinity of Nicotinoids to a Model Nicotinic Acetylcholine Receptor (nAChR) Binding Pocket in the Human Brain Source: PubMed URL: [Link]

-

Title: Docking model of the nicotinic acetylcholine receptor and nitromethylene neonicotinoid derivatives with a longer chiral substituent and their biological activities Source: PubMed URL: [Link]

-

Title: Atomic interactions of neonicotinoid agonists with AChBP: Molecular recognition of the distinctive electronegative pharmacophore Source: PNAS URL: [Link]

-

Title: Structural Insights into Neonicotinoids and N-Unsubstituted Metabolites on Human nAChRs by Molecular Docking, Dynamics Simulations, and Calcium Imaging Source: PMC - PubMed Central URL: [Link]

-